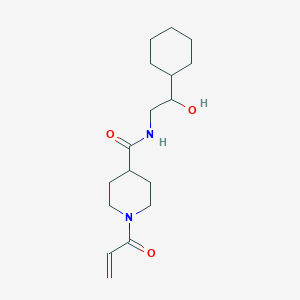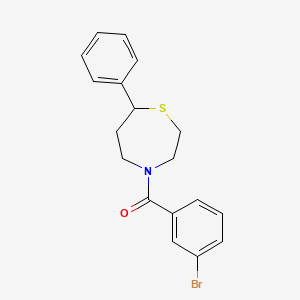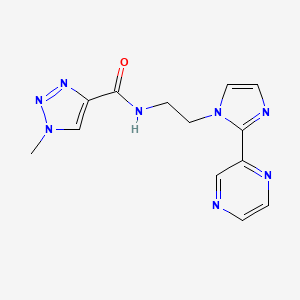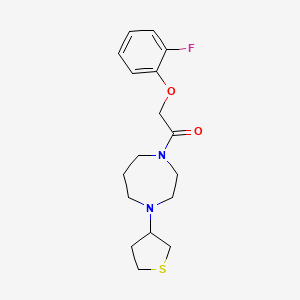
N-(2-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CHEC, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CHEC is a piperidine derivative that has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. In
作用機序
The mechanism of action of CHEC is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. CHEC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
CHEC has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell lines and animal models. It has also been shown to improve cognitive function and motor function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of CHEC is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological diseases. However, one of the limitations of CHEC is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CHEC. One area of research is the development of more efficient synthesis methods for CHEC. Another area of research is the identification of the specific signaling pathways that are modulated by CHEC. Additionally, further studies are needed to determine the optimal dosage and administration route for CHEC in vivo. Finally, more studies are needed to investigate the potential therapeutic applications of CHEC in other diseases, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, CHEC is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CHEC has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, and has been studied for its potential use in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of CHEC and its potential therapeutic applications in other diseases.
合成法
The synthesis of CHEC involves a multistep process that starts with the reaction of cyclohexene with acrolein to form the desired enone intermediate. This intermediate is then reacted with piperidine to form the piperidine enone. The final step involves the reaction of the piperidine enone with hydroxylamine to form CHEC.
科学的研究の応用
CHEC has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, CHEC has been shown to inhibit the production of beta-amyloid, a protein that is known to play a key role in the development of the disease. In Parkinson's disease, CHEC has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In multiple sclerosis, CHEC has been shown to reduce inflammation and demyelination in animal models.
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-2-16(21)19-10-8-14(9-11-19)17(22)18-12-15(20)13-6-4-3-5-7-13/h2,13-15,20H,1,3-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRGYIRTROZTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2683451.png)

![(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2683454.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2683455.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2683462.png)

![N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2683465.png)
![2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole](/img/structure/B2683466.png)

